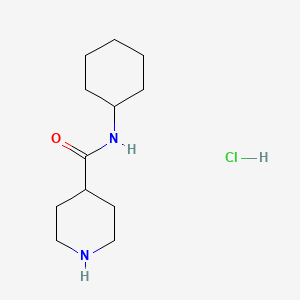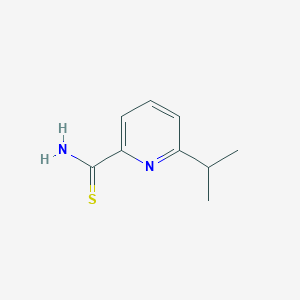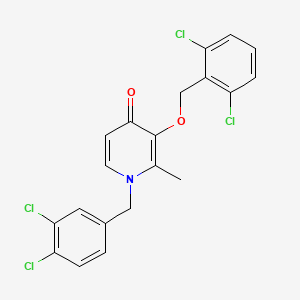![molecular formula C26H44Cl2FeP2Pd B2752752 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) CAS No. 95408-45-0](/img/structure/B2752752.png)
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a catalyst used in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .
Synthesis Analysis
This compound is a preformed catalyst synthesized by a group of researchers at Johnson Matthey’s Catalysis and Chiral Technologies . It is an active catalyst for various Pd catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular formula of Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is C26H44Cl2FeP2Pd . The SMILES string representation is [Fe].Cl[Pd]Cl.CC©©P(c1cccc1)C©©C.CC©©P(c1cccc1)C©©C .Chemical Reactions Analysis
As a catalyst, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) participates in Suzuki and Heck reactions . It is also used in the preparation of (bisphosphinometallocene)-palladium(II) chloride complexes, which are used as a starting material for the Buchwald-Hartwig reaction .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 651.75 g/mol . It has a melting point of 203-208 °C and should be stored at a temperature below -20°C .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
One of the primary applications of Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is in facilitating cross-coupling reactions. For instance, it has been found to be an effective catalyst for the cross-coupling reaction of secondary alkyl Grignard reagents with organic halides, leading to the formation of sec-butyl derivatives in high yields (Hayashi, Konishi, & Kumada, 1979). Additionally, it catalyzes the reaction of allylic alcohols with alkylmagnesium chlorides, producing cross-coupling products efficiently (Hayashi, Konishi, & Kumada, 1980).
Electrochemistry and Metal Complexes
The electrochemistry of related complexes has been explored, revealing insights into their oxidation behavior and the impact of ligand structure on the electrochemical properties of the metal center (Hagopian, Campbell, Golen, Rheingold, & Nataro, 2006). These findings are crucial for understanding the catalytic mechanisms and for designing new catalysts with improved efficiency and selectivity.
Carbonylation Reactions
Furthermore, Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) complexes have been applied in carbonylation reactions, such as the ethylene carbonylation in methanol and aqueous media, demonstrating their versatility and potential in industrial applications (Bianchini, Meli, Oberhauser, Parisel, Passaglia, Ciardelli, Gusev, Kalsin, & Vologdin, 2005).
Catalyst Development
The development of palladium complexes with bisphosphinometallocene ligands has shown significant promise in Buchwald–Hartwig catalysis, providing a pathway for the efficient formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Hagopian et al., 2006).
Direcciones Futuras
Given its effectiveness as a catalyst in various reactions, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) could continue to be a valuable tool in chemical synthesis. Its use in Suzuki and Heck reactions, as well as in the preparation of chalcones, suggests potential for further applications in the development of new chemical compounds .
Propiedades
Número CAS |
95408-45-0 |
|---|---|
Nombre del producto |
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) |
Fórmula molecular |
C26H44Cl2FeP2Pd |
Peso molecular |
651.75 |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 |
Clave InChI |
JQZFOBWXNREQLO-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)
![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![2,6-dimethoxy-N-[(2Z)-3-methyl-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide](/img/structure/B2752674.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)
![3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2752676.png)

![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)

![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2752688.png)

amine](/img/structure/B2752690.png)
![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)